![molecular formula C12H12N2S B13103579 2-[4-(2-Pyrimidinyl)phenyl]ethanethiol CAS No. 545424-24-6](/img/structure/B13103579.png)
2-[4-(2-Pyrimidinyl)phenyl]ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanethiol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Ethanethiol Moiety: The final step involves the nucleophilic substitution of a halogenated phenyl derivative with ethanethiol under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.
Substitution: The ethanethiol moiety can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted ethanethiol derivatives.
Applications De Recherche Scientifique
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways.
Mécanisme D'action
The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Pyridin-2-yl)phenyl)ethanethiol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-(Thiazol-2-yl)phenyl)ethanethiol: Contains a thiazole ring instead of a pyrimidine ring.
2-(4-(Quinolin-2-yl)phenyl)ethanethiol: Features a quinoline ring in place of the pyrimidine ring.
Uniqueness
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with high specificity and potency .
Propriétés
Numéro CAS |
545424-24-6 |
|---|---|
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
2-(4-pyrimidin-2-ylphenyl)ethanethiol |
InChI |
InChI=1S/C12H12N2S/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2 |
Clé InChI |
DTYRLPXMRGDTBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=CC=C(C=C2)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


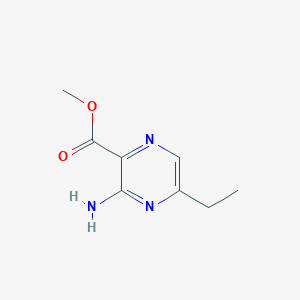
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
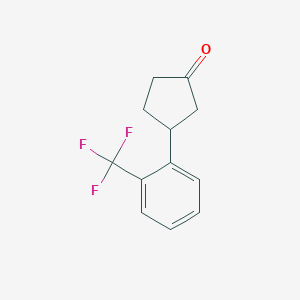



![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

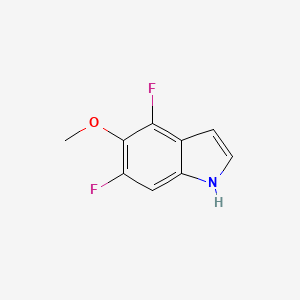
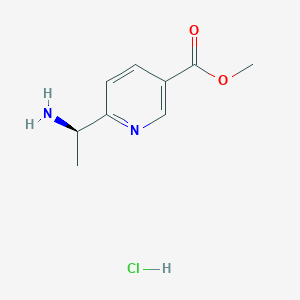
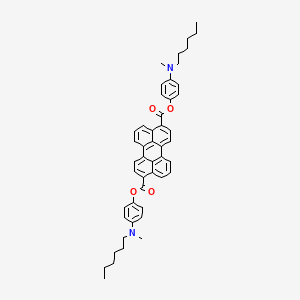
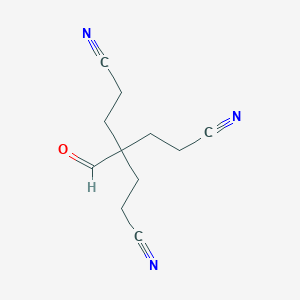
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
